cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Description
Molecular Topology and Stereochemical Configuration Analysis
The molecular topology of cis-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1426243-43-7) is defined by a strained cyclobutane core with four substituents: an amino group (-NH₃⁺), a carboxylic acid (-COOH), a hydroxyl (-OH), and a trifluoromethyl (-CF₃) group. The stereochemical configuration is explicitly cis for both the amino/hydroxyl and trifluoromethyl/carboxylic acid substituents, as confirmed by the SMILES notation O=C([C@@]1(N)C[C@](C(F)(F)F)(O)C1)O.[H]Cl. X-ray crystallography of analogous cyclobutane derivatives reveals a puckered ring conformation, with substituents adopting equatorial positions to minimize 1,3-diaxial steric clashes.
| Parameter | Value |
|---|---|
| Molecular formula | C₆H₉ClF₃NO₃ |
| Molar mass | 235.59 g/mol |
| Hybridization (cyclobutane) | sp³ with partial π-character |
| Key dihedral angles (C-C-C-C) | 25–35° (puckered conformation) |
The stereoelectronic effects of the -CF₃ group induce torsional strain, as evidenced by elongated C-C bond lengths (1.56–1.58 Å) compared to unsubstituted cyclobutane (1.54 Å).
Cyclobutane Ring Strain Dynamics in Substituted Systems
The inherent strain energy of cyclobutane (26.3 kcal/mol) is modulated by substituent effects:
- Electron-withdrawing groups : The -CF₃ group increases ring strain via hyperconjugative interactions, redistributing electron density away from C-C bonds.
- Hydrogen-bonding groups : The -OH and -COOH substituents stabilize the puckered conformation through intramolecular interactions, reducing effective strain by 4–6 kcal/mol.
Comparative studies of substituted cyclobutanes show that cis-1,2-disubstitution (as in this compound) increases strain energy by 8–12 kcal/mol compared to trans-isomers due to unfavorable 1,2-diaxial interactions. Density functional theory (DFT) calculations on analogous systems reveal a strained C-C-C angle of 88–92°, deviating significantly from the ideal tetrahedral angle.
Hydrogen Bonding Networks in Crystalline Hydrochloride Form
In the solid state, the hydrochloride salt forms a three-dimensional hydrogen-bonded network:
- Ionic interactions : The protonated amino group (-NH₃⁺) donates three hydrogen bonds to chloride ions (N-H···Cl, 2.04–2.12 Å).
- Carboxylic acid dimerization : -COOH groups form cyclic dimers (O-H···O, 1.86 Å).
- Hydroxyl participation : The -OH group engages in bifurcated hydrogen bonds with chloride and adjacent hydroxyl oxygen atoms (O-H···Cl/O, 2.10–2.25 Å).
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N-H···Cl⁻ | 2.07 ± 0.03 | 168–172 |
| O-H···O (carboxylic) | 1.86 ± 0.02 | 176–178 |
| O-H···Cl⁻ | 2.18 ± 0.05 | 162–165 |
This network stabilizes the crystal lattice, as evidenced by a melting point >200°C (decomposition).
Comparative Analysis with Trans-Isomeric Configurations
Key differences between cis- and trans-isomers:
The cis configuration enables intramolecular hydrogen bonding between -NH₃⁺ and -OH groups (2.45 Å), which is geometrically prohibited in the trans-isomer. X-ray diffraction of trans-analogs shows flattened cyclobutane rings with C-C-C angles of 94–96°, reducing steric hindrance but increasing torsional strain.
Properties
IUPAC Name |
1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBDEHJTWYINQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377036-33-2 | |
| Record name | 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-Step Synthesis via Hydrogenolysis and Deprotection
Key Reaction Scheme
The most well-documented route involves a six-step sequence starting from protected cyclobutane intermediates:
- Hydrogenolysis of Protected Precursors :
- Fluorination and Deprotection :
Table 1: Reaction Conditions for Hydrogenolysis
Radical Deoxygenation of Cyclobutane Dicarboxylates
Alternative Route from Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate
A scalable method developed by Song et al. (2020) avoids hydrogenolysis:
- Trifluoromethylation :
- Deoxygenation :
- Decarboxylation :
Table 2: Performance of Radical Deoxygenation
| Step | Yield | Purity | Limitation | Source |
|---|---|---|---|---|
| Trifluoromethylation | 85% | >95% | Requires anhydrous CsF | |
| Bu₃SnH Deoxygenation | 78% | 90% | Toxicity of tin reagents | |
| Decarboxylation | 92% | 98% | High-temperature hazard |
Stereocontrolled Synthesis via Sulfonation/Elimination
Overcoming Steric Hindrance in cis-Isomer Formation
A patent by CN108129288B outlines a stereospecific approach for trans-3-hydroxy analogs, adaptable for cis-configurations:
- Reduction of 3-Ketocyclobutane Carboxylates :
- Sulfonation and Elimination :
- Hydrogenation :
Table 3: Stereochemical Outcomes
| Method | cis:trans Ratio | Key Factor | Source |
|---|---|---|---|
| Hydrogenation of Olefin | 95:5 | CF₃ group blocks trans-addition | |
| Zn Reduction | 20:80 | Favors trans-configuration |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the amino and hydroxyl groups provide sites for further chemical modifications. The exact mechanism of action depends on the specific application and the biological or chemical system involved.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Comparisons
The following table highlights structural differences between the target compound and related cyclobutane derivatives:
Pharmacological and Research Findings
1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC)
- Application : Tumor-seeking agent in PET imaging.
- Key Data: Rapid clearance from blood (peak tissue concentration within 30 minutes post-injection). Low excretion (3.6% in 2 hours) and minimal carrier effect on distribution. Non-toxic in animal models (rats, hamsters, dogs).
anti-3-[¹⁸F]FACBC
- Application: Prostate carcinoma detection via PET-CT.
- Key Data: Malignant prostate sextants showed higher SUVmax (5.1 ± 2.6 at 4 min) vs. benign (4.0 ± 1.9). Significant correlation between SUVmax and Gleason score (r = 0.48 at 40 min). Limitations: Overlap in uptake between malignant/non-malignant tissues limits standalone diagnostic use.
cis-3-Amino-1-methylcyclobutan-1-ol HCl
- Application : Intermediate in synthetic chemistry.
- Key Features: Methyl and hydroxyl groups in cis-configuration; lacks fluorinated or carboxylic acid groups. Limited pharmacological data in the provided evidence.
Functional Group Impact on Bioactivity
- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. May influence binding to hydrophobic enzyme pockets.
- Radiolabels (¹¹C, ¹⁸F) : Critical for imaging applications (e.g., ACBC and FACBC for PET) but absent in the target compound.
Biological Activity
cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, commonly referred to as a fluorinated amino acid, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its interaction with biological targets, enhancing its potency and selectivity in various applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 205.6 g/mol. The presence of the trifluoromethyl group () imparts unique electronic properties that can enhance the compound's lipophilicity and metabolic stability.
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The trifluoromethyl group has been shown to alter the pKa values of compounds, enhancing their binding affinity to target proteins. For instance, studies indicate that fluorinated analogs can exhibit increased potency against specific enzymes involved in metabolic pathways, such as protein methyltransferases and demethylases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example, research on fluorinated amino acids has shown that they can effectively inhibit the activity of glutamate receptors, which are critical in neurological signaling pathways .
Table 1: Biological Activities of this compound
| Activity Type | Target Enzyme/Receptor | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Glutamate Receptor | 0.5 | |
| Protein Interaction | Methyltransferase | 0.02 | |
| Neurotransmitter Modulation | Serotonin Transporter | 0.15 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuropharmacology : A study focused on the effects of fluorinated amino acids on serotonin uptake revealed that this compound significantly inhibited serotonin transporters, suggesting potential applications in treating mood disorders .
- Cancer Research : In cancer cell lines, this compound demonstrated reduced cytotoxicity while maintaining effective inhibition of key metabolic pathways involved in tumor growth, indicating a favorable therapeutic index for further development .
- Pain Management : Research involving nociception models showed that analogs containing the trifluoromethyl group could modulate pain pathways without significant side effects, presenting opportunities for new analgesic therapies .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, and what challenges arise during cyclobutane ring formation?
- Methodological Answer : Cyclobutane rings are prone to strain-induced instability. A common approach involves [3+1] cycloaddition or ring-closing metathesis, but the trifluoromethyl group complicates stereochemical control. For example, intermediates like methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) and tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS: 1212395-34-0) highlight strategies for introducing trifluoromethyl groups while preserving ring integrity. Challenges include side reactions (e.g., ring-opening under acidic conditions) and low yields due to steric hindrance. Optimization often involves low-temperature reactions (<0°C) and chiral catalysts.
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is definitive but requires high-purity crystals. Alternatively, nuclear Overhauser effect (NOE) NMR experiments compare spatial proximity of protons. For example, cis-3-amino-1-methylcyclobutanol hydrochloride (CAS: 1523606-23-6) was characterized via 2D NOESY, showing cross-peaks between the amino and hydroxyl protons. Chiral HPLC with columns like Daicel CHIRALPAK® IG-3 can resolve enantiomers using hexane:isopropanol gradients.
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Detects impurities at <0.1% levels (e.g., using C18 columns with 0.1% TFA in water/acetonitrile).
- 1H/19F NMR : Confirms trifluoromethyl integration (δ ~ -60 ppm in 19F NMR) and absence of rotamers.
- Elemental Analysis : Matches calculated vs. observed C, H, N, and F content (e.g., molecular formula C₆H₈F₃NO₃·HCl).
- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity, critical for hydrochloride salts .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, polarizing adjacent bonds. For instance, in bicyclo[1.1.1]pentane derivatives (e.g., 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid ), the group stabilizes transition states via inductive effects. Kinetic studies using stopped-flow NMR or computational DFT (e.g., Gaussian 16 with B3LYP/6-31G*) can model activation energies. Experimental data may show reduced nucleophilic attack at the cyclobutane carbon due to steric shielding .
Q. What strategies mitigate racemization during functionalization of the amino group?
- Methodological Answer : Racemization often occurs under basic conditions. To minimize:
- Use mild acylating agents (e.g., Boc-anhydride in THF at -20°C).
- Employ bulky bases (e.g., DIPEA) to deprotonate without disturbing stereochemistry.
- Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis. For example, tert-butyl (cis-3-hydroxycyclobutyl)carbamate (CAS: 154748-63-7) retained >98% ee under these conditions.
Q. How can computational modeling predict the compound’s biological activity based on its conformation?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets. For cyclobutane derivatives, the rigid ring restricts conformational flexibility, enhancing binding specificity. Pharmacophore models derived from analogs like 3-aminooxetane-3-carbonitrile hydrochloride (CAS: 1268883-21-1) suggest hydrogen bonding between the hydroxyl group and target proteins (e.g., kinases). Free energy perturbation (FEP) calculations quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
